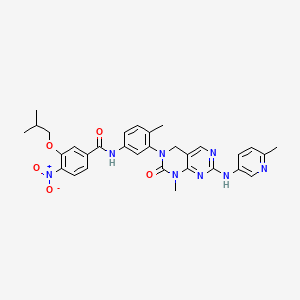
Lck-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lck-IN-2 is a chemical compound known for its inhibitory effects on lymphocyte-specific protein tyrosine kinase (Lck). Lck is a member of the Src family of protein tyrosine kinases, which play a crucial role in the activation and regulation of T-cells. By inhibiting Lck, this compound can modulate immune responses, making it a valuable tool in immunological research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lck-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific reaction temperatures and times. For example, the preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300), Tween 80, and distilled water .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, ensuring consistency and purity of the final product. This would include stringent quality control measures and adherence to regulatory standards for pharmaceutical compounds.
Análisis De Reacciones Químicas
Types of Reactions
Lck-IN-2 primarily undergoes inhibitory reactions with its target enzyme, Lck. It does not typically participate in common organic reactions like oxidation, reduction, or substitution under standard laboratory conditions.
Common Reagents and Conditions
The common reagents used in the preparation and application of this compound include DMSO, PEG300, and Tween 80. The conditions for these reactions are carefully controlled to maintain the stability and efficacy of the compound.
Major Products Formed
The major product formed from the reaction of this compound with its target is the inhibited form of the Lck enzyme. This inhibition can lead to downstream effects on T-cell activation and immune response modulation.
Aplicaciones Científicas De Investigación
Lck-IN-2 has a wide range of applications in scientific research, particularly in the fields of immunology, cancer research, and drug development. Some of its key applications include:
Mecanismo De Acción
Lck-IN-2 exerts its effects by binding to the active site of the Lck enzyme, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, such as the CD3 chains of the T-cell receptor complex. As a result, T-cell activation and proliferation are reduced, leading to modulation of the immune response .
Comparación Con Compuestos Similares
Lck-IN-2 is unique in its high specificity and potency as an Lck inhibitor. Similar compounds include other Src family kinase inhibitors, such as dasatinib and bosutinib. this compound stands out due to its selective inhibition of Lck, minimizing off-target effects and providing a more targeted approach to modulating T-cell activity .
List of Similar Compounds
- Dasatinib
- Bosutinib
- Saracatinib
- Ponatinib
These compounds share similar mechanisms of action but differ in their specificity and potency towards Lck and other Src family kinases.
Propiedades
Fórmula molecular |
C31H32N8O5 |
|---|---|
Peso molecular |
596.6 g/mol |
Nombre IUPAC |
N-[4-methyl-3-[1-methyl-7-[(6-methylpyridin-3-yl)amino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]phenyl]-3-(2-methylpropoxy)-4-nitrobenzamide |
InChI |
InChI=1S/C31H32N8O5/c1-18(2)17-44-27-12-21(8-11-25(27)39(42)43)29(40)34-23-9-6-19(3)26(13-23)38-16-22-14-33-30(36-28(22)37(5)31(38)41)35-24-10-7-20(4)32-15-24/h6-15,18H,16-17H2,1-5H3,(H,34,40)(H,33,35,36) |
Clave InChI |
ISBWZUCWSZVLJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OCC(C)C)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B12376704.png)

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)






